Superior Antitumor Potency on a Milligram-per-Kilogram Basis versus Cytarabine in Solid Tumor Models
In a direct head-to-head comparative study by Prince et al. (1969), 1-β-D-arabinofuranosyl-5-fluorocytosine (FCA) was appreciably more active than 1-β-D-arabinofuranosylcytosine (CA; cytarabine) on a mg/kg basis against the solid forms of leukemia L-1210 in both semi-isologous BDF₁ mice and homologous albino mice, as well as against Walker carcinosarcoma 256, a solid tumor model [1]. A separate report citing the same study notes that FCA was superior to CA against leukemias P815 and P388 but was roughly equivalent against other tested lines [1]. This mg/kg potency advantage in solid tumor settings represents a key differentiation from cytarabine, which is clinically recognized to have limited efficacy against solid tumors.
| Evidence Dimension | In vivo antitumor activity (mg/kg basis) against solid tumor models |
|---|---|
| Target Compound Data | FCA (ara-FC): appreciably more active on a mg/kg basis; superior to CA against leukemia P815 and P388 solid forms |
| Comparator Or Baseline | Cytarabine (CA, ara-C): less active on a mg/kg basis against solid L-1210 and Walker 256; inferior to FCA against P815 and P388 |
| Quantified Difference | Qualitatively superior (mg/kg basis); precise fold-difference values not reported in accessible abstract/summary data |
| Conditions | In vivo murine models: solid L-1210 leukemia in BDF₁ and albino mice; Walker carcinosarcoma 256; leukemias P815 and P388 |
Why This Matters
For researchers investigating antimetabolite therapy in solid tumor models, ara-FC offers greater potency per unit dose than cytarabine, potentially enabling lower dosing regimens or improved therapeutic indices in preclinical solid tumor studies—a setting where cytarabine is known to have limited utility.
- [1] Prince HN, Grunberg E, Buck M, Cleeland R. A comparative study of the antitumor and antiviral activity of 1-β-D-arabinofuranosyl-5-fluorocytosine (FCA) and 1-β-D-arabinofuranosylcytosine (CA). Proc Soc Exp Biol Med. 1969;130(4):1080-1086. DOI: 10.3181/00379727-130-33724. PMID: 4305347. View Source
